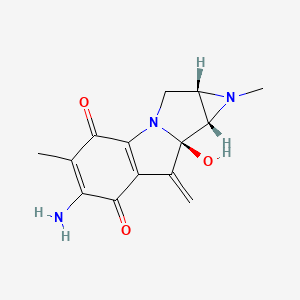
Thietane
Overview
Description
Thietane is an organosulfur heterocyclic compound containing a saturated four membered ring with 3 carbon atom and 1 sulfur atom. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Pharmaceutical Importance
Thietanes are recognized for their significance in pharmaceutical compounds and as intermediates in organic synthesis. A notable method for their synthesis involves the ring expansion of thiiranes, achieved through reactions with trimethyloxosulfonium iodide and sodium hydride. This process is pivotal for the efficient preparation of thietanes from readily available thiiranes (Dong & Xu, 2017). Additionally, various synthetic methods of thietanes, including nucleophilic cyclizations and photochemical cycloadditions, have been developed, highlighting their versatility in organic chemistry (Xu, 2020).
Photophysical Properties
The study of thietane's photophysical properties is crucial in understanding its applications. For instance, the photoabsorption cross sections of this compound vapors have been studied using synchrotron radiation, revealing insights into their Rydberg series and vibronic structures. Such studies are essential for comprehending molecular geometries and vibrational frequencies in excited states (Tokue, Hiraya, & Shobatake, 1989).
Role in Mutagenic Lesion Repair
Thietanes have been used as models for studying the repair of mutagenic (6-4) lesions. Their comparison with oxetane compounds in terms of electron donation and cleavage efficiency has provided valuable insights into biochemical processes like flavin-induced cleavage (Friedel, Cichon, & Carell, 2005).
Medicinal Chemistry Applications
In medicinal chemistry, the this compound ring, despite receiving limited attention compared to oxetane, has shown potential in analog design and isosteric replacements. This highlights its potential utility in the development of novel therapeutic agents (Francisco & Ballatore, 2022).
Ring Expansion in Heterocyclic Synthesis
Thietanes are vital in the synthesis of larger heterocyclic compounds through ring expansions. These expansions, including nucleophilic and electrophilic ring opening, play a critical role in the preparation of sulfur-containing compounds and demonstrate the chemical versatility of thietanes (Xu, 2015).
Safety and Hazards
Future Directions
Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives . Future research directions could focus on the development of more efficient synthesis methods and the exploration of new applications of Thietane in pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
Thietane, also known as Trimethylene Sulfide, is an important aliphatic four-membered thiaheterocycle . It is found in the pharmaceutical core and structural motifs of some biological compounds . .
Mode of Action
This compound is a useful intermediate in organic synthesis , and its interaction with its targets could be inferred from its role in the synthesis of various compounds.
Biochemical Pathways
This compound is involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . These methods provide strategies for the efficient preparation of this compound and its derivatives . The affected pathways and their downstream effects are subject to the specific reactions in which this compound is involved.
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment . More research is needed to outline the ADME properties of this compound and their impact on bioavailability.
Result of Action
As a useful intermediate in organic synthesis , this compound contributes to the formation of various compounds, which may have different molecular and cellular effects depending on their structure and function.
Biochemical Analysis
Biochemical Properties
Thietane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with olfactory receptors in both mice and humans, specifically MOR244-3 and OR2T11, in the presence of copper . These interactions are crucial for the detection of sulfurous odors, which are important for certain biological functions such as predator-prey interactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain olfactory receptors, leading to changes in cellular responses to environmental stimuli . Additionally, this compound’s interaction with specific proteins can alter gene expression patterns, thereby influencing cellular metabolism and other critical functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for olfactory receptors, binding to these proteins and triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of downstream signaling pathways, ultimately resulting in changes in gene expression and cellular function. This compound’s ability to interact with copper ions is also significant, as it can influence the binding affinity and activity of certain receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation under certain circumstances. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor activation and gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate receptor activity and influence cellular responses without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. These threshold effects are important for understanding the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by specific enzymes, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and function of this compound within biological systems. Additionally, this compound’s interactions with metabolic enzymes can affect metabolic flux and the levels of certain metabolites, further impacting cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the proper distribution and accumulation of this compound, ensuring that it reaches its target sites and exerts its biological effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can perform its functions . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals. This localization is essential for the compound’s activity and function within the cell.
Properties
IUPAC Name |
thietane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-2-4-3-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROQCDVUIHRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-32-3 | |
| Record name | Polythietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059773 | |
| Record name | Thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287-27-4 | |
| Record name | Thietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thietane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000287274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thietane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thietane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thietane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O7C19QQDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


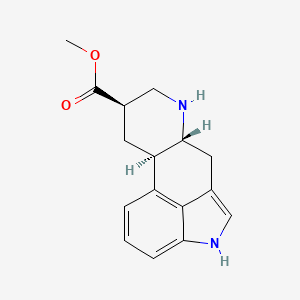
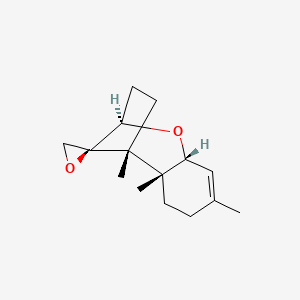
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
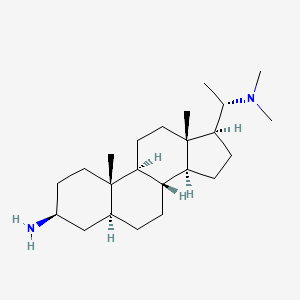

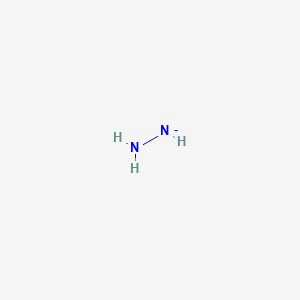
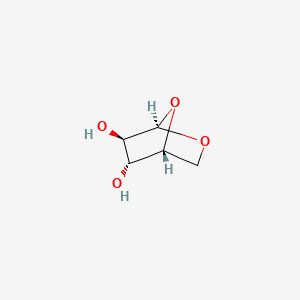

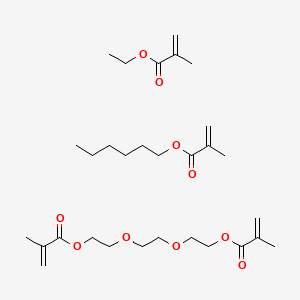

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)

